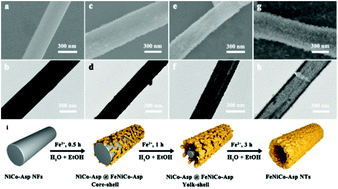Controllable synthesis of CoFe2Se4/NiCo2Se4 hybrid nanotubes with heterointerfaces and improved oxygen evolution reaction performance†
Nanoscale Pub Date: 2021-03-08 DOI: 10.1039/D1NR00406A
Abstract
The rational construction of heterointerfaces in hollow nanohybrids is considered as a promising and challenging approach for enhancing their electrocatalytic performance. Herein, we demonstrate the synthesis of CoFe2Se4/NiCo2Se4 hybrid nanotubes (CFSe/NCSe HNTs) with open ends and abundant heterointerfaces. The CFSe/NCSe HNT hybrid nanotubes are obtained by using NiCo2-aspartic acid nanofibres (NiCo-Asp NFs) as the templates which can be converted to the CFSe/NCSe HNTs via proton etching, three metal coprecipitation, Kirkendall effect and anion-exchange reaction. The CFSe/NCSe HNTs may function as the oxygen evolution reaction (OER) electrocatalysts, and they exhibit a low overpotential of 224 mV at a current density of 10 mA cm−2 and outstanding stability with only 1.4% current density change even after 15 h, superior to those of the reported single-component counterparts. The obtained density of states and differential charge density confirm the existence of a heterointerface which can induce the accumulation of electrons at the interface of CFSe–NCSe and consequently increase the carrier density and electrical conductivity of the CFSe/NCSe HNTs. This research provides a new avenue for the fabrication of hollow nanohybrids with heterointerfaces.


Recommended Literature
- [1] Electron transfer reactions at gold nanoparticles
- [2] Recent advances and prospects for organoboron-based thermally activated delayed fluorescence emitters
- [3] Interfacial polymerisation of anilinium at Langmuir monolayers
- [4] Magnetite-based adsorbents for sequestration of radionuclides: a review
- [5] Anion-driven tetrel bond-induced engineering of lead(ii) architectures with N′-(1-(2-pyridyl)ethylidene)nicotinohydrazide: experimental and theoretical findings†
- [6] Correction: Interference correction for laser-induced breakdown spectroscopy using a deconvolution algorithm
- [7] Back cover
- [8] Controlled synthesis of brightly fluorescent CH3NH3PbBr3 perovskite nanocrystals employing Pb(C17H33COO)2 as the sole lead source†
- [9] Ferroelectric transitions in silver niobate ceramics†
- [10] Thioglycoligation of aromatic thiols using a natural glucuronide donor†

Journal Name:Nanoscale
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 134807-28-6
-
CAS no.: 10195-79-6









